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Compound of Interest

Compound Name: 4-(4-Ethylpiperidin-4-yl)morpholine

CAS No.: 1380604-41-0

Cat. No.: B1412814

Get Quote

Case Study: 4-(4-Ethylpiperidin-4-yl)morpholine
Abstract
This Application Note details the assay development lifecycle for 4-(4-Ethylpiperidin-4-
yl)morpholine, a specialized gem-disubstituted piperidine scaffold.[1] Unlike simple

piperidines, the introduction of the ethyl group at the C4 position creates a quaternary center,

restricting conformational flexibility and enhancing metabolic stability. This scaffold is a

privileged pharmacophore in the design of HDM2-p53 inhibitors, Opioid Receptor ligands, and

Chemokine Receptor antagonists. This guide provides validated protocols for structural

verification, physicochemical profiling, and high-throughput functional screening.

Part 1: Molecule Profile & Strategic Significance[1]
Compound: 4-(4-Ethylpiperidin-4-yl)morpholine Class: Gem-disubstituted Piperidine /

Morpholine-Piperidine Hybrid Key Feature: Quaternary Carbon at Piperidine C4.[1]

Mechanistic Value (The "Why"): In drug discovery, the "Gem-Dimethyl" or "Gem-Diethyl" effect

is utilized to lock a molecule into a bioactive conformation.[1]
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Conformational Locking: The C4-ethyl group forces the piperidine ring into a specific chair

conformation, often orienting the morpholine ring equatorially to maximize receptor binding.

Metabolic Blocking: The quaternary center prevents oxidation at the susceptible C4 position,

a common metabolic soft spot in simple piperidines (blocking CYP450-mediated

hydroxylation).

Part 2: Structural Integrity & QC Assays
Before biological testing, the synthesis of the quaternary center must be verified, as steric

hindrance often leads to incomplete reactions or elimination byproducts.

Protocol 1: High-Resolution LC-MS/MS Verification
Objective: Confirm the presence of the ethyl group and absence of the "des-ethyl" impurity (4-

morpholinopiperidine).[1]

Methodology:

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid (pH ~2.7)

B: Acetonitrile + 0.1% Formic Acid[1]

Gradient: 5% B to 95% B over 3.5 minutes.

Detection: ESI+ Mode.

Critical Analysis:

The "Ethyl Shift": The parent ion

should be approximately 199.18 Da (Calculated for C11H22N2O).

Differentiation: The impurity (no ethyl) has a mass of ~171 Da.
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Fragmentation Pattern: Look for the loss of the morpholine ring (-87 Da). The remaining

fragment should retain the ethyl group mass contribution.

Part 3: Physicochemical Profiling (pKa & LogD)[1]
The basicity of the piperidine nitrogen is heavily influenced by the C4-substitution. Accurate

pKa is essential for predicting lysosomal trapping and hERG binding.

Protocol 2: Potentiometric pKa Determination
Objective: Determine the ionization constant of the piperidine secondary amine.

Reagents:

0.1 M HCl, 0.1 M NaOH (Standardized).

Ionic Strength Adjuster: 0.15 M KCl.

Sample: 5 mg of 4-(4-Ethylpiperidin-4-yl)morpholine.[1]

Procedure:

Dissolve compound in 20 mL of water/methanol (80:20) to ensure solubility.

Perform acid-base titration under inert gas (

) to exclude

.[1]

Data Analysis: Use the Bjerrum plot method to calculate pKa.

Expected Result & Causality:

Prediction: The pKa of the piperidine nitrogen will be slightly lower (approx. 9.0–9.5)

compared to unsubstituted piperidine (pKa ~11) due to the inductive effect of the morpholine

oxygen (via the carbon linker) and steric shielding of the lone pair by the ethyl group.

Impact: A lower pKa improves membrane permeability (higher fraction of neutral species at

physiological pH 7.4) compared to highly basic amines.
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Parameter Value (Est.) Significance

pKa (Piperidine N) 9.2 ± 0.3
Determines lysosomotropism

and hERG liability.[1]

LogD (pH 7.4) 1.8 - 2.2

Optimal range for oral

bioavailability and BBB

penetration.[1]

TPSA ~25 Å²
High permeability potential

(CNS active).

Part 4: Functional Assay Development (HDM2-p53
Interaction)
This scaffold is famously used in inhibitors of the HDM2-p53 protein-protein interaction (e.g.,

similar to the pipeline of Merck and Roche).[1] The gem-disubstituted piperidine serves as a

core that projects hydrophobic groups into the Trp23 and Phe19 pockets of HDM2.

Protocol 3: Fluorescence Polarization (FP) Competition Assay
Objective: Measure the ability of 4-(4-Ethylpiperidin-4-yl)morpholine derivatives to displace a

fluorescent p53 peptide from HDM2.[1]

Assay Principle: Small fluorescent ligands rotate rapidly (Low Polarization). When bound to the

large HDM2 protein, rotation slows (High Polarization). An inhibitor displacing the ligand

restores rapid rotation (Low Polarization).

Materials:

Protein: Recombinant Human HDM2 (GST-tagged, residues 17-125).[1]

Tracer: FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).[1]

Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Workflow:
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Master Mix: Dilute HDM2 protein to a concentration of

(determined previously, typically 10-50 nM) in Assay Buffer.

Tracer Addition: Add FAM-p53 tracer (final conc. 5 nM).

Compound Addition:

Prepare 10-point serial dilution of the test compound (starting at 100 µm) in DMSO.

Transfer 1 µL to 384-well black plates.

Incubation: Add 19 µL of Protein/Tracer mix to wells. Incubate 30 mins at Room Temp

(protected from light).

Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

Data Validation (Self-Checking):

Z-Prime (

): Must be > 0.5.[1]

[1]

Controls:

Negative Control:[1] DMSO only (High mP).

Positive Control:[1][2] Nutlin-3a (Low mP).[1]

Visualization: Assay Logic
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Figure 1: Fluorescence Polarization mechanism for screening HDM2 inhibitors using the

Morpholine scaffold.

Part 5: Safety Profiling (hERG Liability)[1]
Piperidine-containing compounds are statistically over-represented in hERG blockers (causing

QT prolongation).[1] The gem-disubstitution at C4 is a specific strategy to reduce this liability by

altering the vector of the basic nitrogen.

Protocol 4: Competitive Radioligand Binding (hERG)
Objective: Assess cardiac safety risk early.

Methodology:

Membranes: HEK293 cells stably expressing hERG channels.

Ligand: [3H]-Dofetilide (known high-affinity blocker).[1]

Assay:

Incubate membranes + [3H]-Dofetilide (5 nM) + Test Compound (10 µM).[1]
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Filter through GF/B filters.

Count radioactivity (Liquid Scintillation).

Threshold: >50% inhibition at 10 µM triggers a patch-clamp follow-up.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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